molecular formula C10H13NO2 B1266289 1-Butyl-4-nitrobenzene CAS No. 20651-75-6

1-Butyl-4-nitrobenzene

Cat. No. B1266289
CAS RN: 20651-75-6
M. Wt: 179.22 g/mol
InChI Key: JZRBCNLSIDKBMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-butyl-4-nitrobenzene has been achieved through the reaction of 4-nitrophenol with n-butyl bromide using aqueous potassium carbonate, catalyzed by a new multi-site phase-transfer catalyst (MPTC) under ultrasonic conditions. This method enhances the reaction rate significantly compared to traditional methods (Harikumar & Rajendran, 2014).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography, have provided insights into the configuration and conformation of 1-butyl-4-nitrobenzene and related compounds. For instance, the structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene reveals a monoclinic space group, showing the importance of intramolecular geometry and molecular packing in determining the compound's physical properties (Padmanabhan et al., 1987).

Chemical Reactions and Properties

The chemical reactivity of 1-butyl-4-nitrobenzene has been explored through various reactions, including nitration, which leads to dinitro compounds and highlights the compound's reactive nature towards further chemical modifications (Hoefnagel et al., 2010). Additionally, the electrochemical reduction of nitrobenzene derivatives has been studied in different media, providing insights into the electrochemical properties and potential applications of these compounds (Silvester et al., 2006).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of 1-butyl-4-nitrobenzene, including its reactivity and interaction with other chemical species, have been characterized through various studies. For instance, the oxidation of 4-alkyl-1-hydroxyimino-2,4,6-tri-t-butyl-2,5-cyclohexadienes to 4-alkyl-2,6-di-t-butylnitrobenzenes showcases the compound's oxidative stability and reaction pathways (Inagaki et al., 1976).

Scientific Research Applications

Ultrasound-Assisted Synthesis

1-Butyl-4-nitrobenzene can be synthesized using ultrasonic assistance. Harikumar and Rajendran (2014) investigated the preparation of 1-butoxy-4-nitrobenzene, a derivative of 1-butyl-4-nitrobenzene. They used a multi-site phase-transfer catalyst under ultrasonic conditions, enhancing the reaction compared to non-ultrasonic methods (Harikumar & Rajendran, 2014).

Electrochemical Studies

The electrochemical behavior of nitrobenzene compounds, including those related to 1-butyl-4-nitrobenzene, has been a focus of several studies. Silvester et al. (2006) explored the electrochemical reduction of nitrobenzene in an ionic liquid environment. Their findings are valuable for understanding the electrochemical properties of related compounds like 1-butyl-4-nitrobenzene (Silvester et al., 2006).

Applications in Organic Synthesis

1-Butyl-4-nitrobenzene and its derivatives have applications in organic synthesis. Ranganathan et al. (1985) used a related compound, 4-t-butyl iodoxybenzene, for cleaving π bonds to carbonyl compounds. This demonstrates the potential use of 1-butyl-4-nitrobenzene in similar organic transformations (Ranganathan, Ranganathan & Singh, 1985).

Nitrobenzene Reduction in Ionic Liquids

Yinxu et al. (2014) researched the electrochemical reduction of nitrobenzene in ionic liquids, relevant to the behavior of 1-butyl-4-nitrobenzene in similar environments. Their study focused on understanding the reduction mechanisms in these unique solvents (Yinxu, Xin-biao, Shuying & Chunan, 2014).

Electron-Transfer Kinetics

The electron-transfer kinetics of nitroxide radicals, related to 1-butyl-4-nitrobenzene, have been studied by Suga et al. (2004). This research is important for understanding the potential of these compounds as electrode-active materials (Suga, Pu, Oyaizu & Nishide, 2004).

Mechanism of Action

Target of Action

1-Butyl-4-nitrobenzene, like other nitrobenzene derivatives, primarily targets aromatic compounds in biochemical reactions . The compound’s electrophilic nature allows it to interact with the pi electrons of aromatic rings, such as those found in benzene .

Mode of Action

The mode of action of 1-Butyl-4-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The pathways for nitrobenzene derivatives offer fine illustrations of how the ability to assimilate new carbon sources evolves in bacteria . Studies of the degradation pathways provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .

Pharmacokinetics

The compound’s molecular weight of 17922 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of 1-Butyl-4-nitrobenzene’s action is the formation of a substituted benzene ring . This can lead to the creation of various downstream products, depending on the specific biochemical context .

Action Environment

The action of 1-Butyl-4-nitrobenzene can be influenced by various environmental factors. For example, the compound’s boiling point of 136°C at 10mmHg suggests that it may be volatile under certain conditions . Additionally, its light yellow to amber to dark green color may indicate sensitivity to light .

properties

IUPAC Name

1-butyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRBCNLSIDKBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174694
Record name 1-Butyl-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-nitrobenzene

CAS RN

20651-75-6
Record name 1-Butyl-4-nitrobenzene
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Record name 1-Butyl-4-nitrobenzene
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Record name 1-Butyl-4-nitrobenzene
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Record name 1-butyl-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-butyl-4-nitrobenzene in the context of the Ag@TPHH-COF research?

A1: The research demonstrates the effectiveness of the Ag@TPHH-COF catalyst in the reduction of various nitroaromatic compounds (NACs), including 1-butyl-4-nitrobenzene. [] This suggests the catalyst's potential applicability in wastewater treatment for the removal of this and similar organic pollutants.

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